molecular formula C21H19NO2S B2883577 N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide CAS No. 898415-61-7

N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide

Cat. No.: B2883577
CAS No.: 898415-61-7
M. Wt: 349.45
InChI Key: PDXRJINJIZWUPQ-UHFFFAOYSA-N
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Description

N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide, also known as PPPTA, is a chemical compound that belongs to the class of thioacetamide derivatives. It has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to exhibit anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide in lab experiments is its high potency and selectivity for cancer cells. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide. One area of interest is the development of more effective methods for administering this compound in vivo, such as the use of nanoparticles or liposomes. Another area of interest is the identification of the specific enzymes and signaling pathways that this compound targets, which could lead to the development of more targeted and effective cancer therapies. Additionally, the potential use of this compound as an anti-inflammatory and analgesic agent warrants further investigation.

Synthesis Methods

N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide can be synthesized through a multi-step process involving the reaction of 2-bromoanisole with p-tolylthiourea, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through recrystallization to obtain this compound in high yield and purity.

Scientific Research Applications

N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and ovarian cancer. This compound has also been studied for its potential as an anti-inflammatory and analgesic agent.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-(2-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2S/c1-16-11-13-18(14-12-16)25-15-21(23)22-19-9-5-6-10-20(19)24-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXRJINJIZWUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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